1,7-dimethyl-3-(3-phenylpropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione
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Overview
Description
Synthesis Analysis
The synthesis of such a complex molecule would likely involve multiple steps, starting from simpler precursors. The exact method would depend on the specific reactions involved and the availability of starting materials. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is likely to be quite complex. It would have a purine ring system, which is planar and aromatic, fused to an oxazole ring. The dimethyl groups would add some bulk to the molecule, and the phenylpropyl group would add additional complexity and possibly some conformational flexibility .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some properties, like solubility, melting point, and boiling point, can be estimated based on the functional groups present. For example, the presence of polar groups like carbonyl groups and aromatic rings might suggest that the compound has some degree of solubility in polar solvents .Scientific Research Applications
Anticancer, Anti-HIV, and Antimicrobial Applications
Research has shown that derivatives of oxazolo[2,3-f]purine, including compounds structurally related to 1,7-dimethyl-3-(3-phenylpropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione, have been synthesized and evaluated for their potential anticancer, anti-HIV, and antimicrobial activities. For example, a study by Ashour et al. (2012) described the synthesis and in vitro evaluation of triazino and triazolo[4,3-e]purine derivatives for their anticancer, anti-HIV, and antimicrobial activities. Some compounds exhibited significant activity against various cancer cell lines, moderate anti-HIV activity, and antimicrobial effects against specific pathogens, highlighting the therapeutic potential of oxazolo[2,3-f]purine derivatives in treating diverse diseases (Ashour et al., 2012).
Synthesis and Biological Evaluation of Novel Fused [1,2,3]Triazolo[4',5':3,4] pyrrolo[2,1-f]purines
In the quest for effective anticancer agents, Sucharitha et al. (2021) synthesized a series of novel fused [1,2,3]triazolo[4',5':3,4]pyrrolo[2,1-f]purine derivatives. These derivatives demonstrated potent in vitro anti-proliferative activity against several human cancer cell lines, suggesting that modifications of the oxazolo[2,3-f]purine core structure can lead to significant anticancer properties. The study also included molecular docking studies to complement the experimental results, providing insights into the potential mechanisms of action of these compounds (Sucharitha et al., 2021).
Synthesis and Evaluation of Biological and Antitumor Activities
Ye et al. (2015) explored the synthesis and evaluation of 5,7-dimethyl-oxazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione derivatives as novel inhibitors of FGFR1, with several compounds displaying good-to-excellent potency against cancer cell lines. This study underscores the potential of oxazolo[2,3-f]purine derivatives as antitumor agents, particularly in the context of FGFR1-mediated cancers (Ye et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4,7-dimethyl-2-(3-phenylpropyl)purino[8,7-b][1,3]oxazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-12-11-22-14-15(19-17(22)25-12)20(2)18(24)21(16(14)23)10-6-9-13-7-4-3-5-8-13/h3-5,7-8,11H,6,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTGVZZKBIPUUBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2O1)N(C(=O)N(C3=O)CCCC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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